molecular formula C12H22O2 B12380933 6-Heptyltetrahydro-2H-pyran-2-one-d7

6-Heptyltetrahydro-2H-pyran-2-one-d7

Cat. No.: B12380933
M. Wt: 205.34 g/mol
InChI Key: QRPLZGZHJABGRS-UISBTFFKSA-N
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Description

6-Heptyltetrahydro-2H-pyran-2-one-d7, also known as δ-Laurolactone-d7, is a deuterated analog of 6-Heptyltetrahydro-2H-pyran-2-one. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. The molecular formula of this compound is C12H15D7O2, and it has a molecular weight of 205.35 g/mol . Deuterated compounds are often used in scientific research due to their unique properties, such as altered pharmacokinetics and metabolic profiles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Heptyltetrahydro-2H-pyran-2-one-d7 typically involves the deuteration of 6-Heptyltetrahydro-2H-pyran-2-one. One common method involves the use of deuterated reagents to replace hydrogen atoms with deuterium. For example, the compound can be synthesized by reacting 6-Heptyltetrahydro-2H-pyran-2-one with deuterated solvents and catalysts under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes using specialized equipment and reagents. The process typically includes the use of deuterium gas or deuterated water as the deuterium source, along with catalysts to facilitate the exchange of hydrogen atoms with deuterium .

Chemical Reactions Analysis

Types of Reactions

6-Heptyltetrahydro-2H-pyran-2-one-d7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized lactones, reduced alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Properties

Molecular Formula

C12H22O2

Molecular Weight

205.34 g/mol

IUPAC Name

3,3,5,5,6-pentadeuterio-6-(1,1-dideuterioheptyl)oxan-2-one

InChI

InChI=1S/C12H22O2/c1-2-3-4-5-6-8-11-9-7-10-12(13)14-11/h11H,2-10H2,1H3/i8D2,9D2,10D2,11D

InChI Key

QRPLZGZHJABGRS-UISBTFFKSA-N

Isomeric SMILES

[2H]C1(CC(C(OC1=O)([2H])C([2H])([2H])CCCCCC)([2H])[2H])[2H]

Canonical SMILES

CCCCCCCC1CCCC(=O)O1

Origin of Product

United States

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